molecular formula C17H18N4O3 B4890564 4-(4-nitrophenyl)-N-phenylpiperazine-1-carboxamide

4-(4-nitrophenyl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B4890564
M. Wt: 326.35 g/mol
InChI Key: WAVIJVJGPBPSPG-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-N-phenylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound features a piperazine ring substituted with a nitrophenyl group and a phenylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-N-phenylpiperazine-1-carboxamide typically involves the reaction of 4-nitroaniline with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate urea derivative, which is then cyclized to form the desired piperazine derivative. The reaction conditions often include moderate temperatures and the use of organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-nitrophenyl)-N-phenylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors or enzymes. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylpiperazine: Lacks the phenylcarboxamide group, making it less complex.

    N-phenylpiperazine: Lacks the nitrophenyl group, resulting in different chemical properties.

    4-nitrophenyl-N-phenylurea: Contains a urea group instead of a piperazine ring .

Uniqueness

4-(4-nitrophenyl)-N-phenylpiperazine-1-carboxamide is unique due to the presence of both the nitrophenyl and phenylcarboxamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in various fields of research .

Properties

IUPAC Name

4-(4-nitrophenyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(18-14-4-2-1-3-5-14)20-12-10-19(11-13-20)15-6-8-16(9-7-15)21(23)24/h1-9H,10-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVIJVJGPBPSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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